(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
説明
特性
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3S/c1-20-8-6-18-11-5-4-10(16)9-13(11)22-15(18)17-14(19)12-3-2-7-21-12/h2-5,7,9H,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMRAZNHKWHKBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
It is known that similar compounds have been used in the synthesis of new 1,2,3-triazole derivatives, which have been evaluated for their cytotoxic activity against human cancer cell lines.
Mode of Action
It’s known that similar compounds have been synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction. This suggests that the compound may interact with its targets through a radical approach.
Biochemical Pathways
It’s known that similar compounds have been used in the synthesis of new 1,2,3-triazole derivatives, which have shown cytotoxic activity against human cancer cell lines. This suggests that the compound may affect pathways related to cell proliferation and survival.
Result of Action
Similar compounds have shown good cytotoxicity against human cancer cell lines, suggesting that this compound may also have potential anticancer effects.
Action Environment
It’s known that similar compounds have been synthesized in a copper-catalyzed one-pot reaction, suggesting that the compound’s synthesis and action may be influenced by the presence of certain catalysts and reaction conditions.
生物活性
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms, potential applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Bromine atom at position 6 of the benzothiazole ring.
- Methoxyethyl group at position 3.
- Furan and carboxamide functionalities , contributing to its unique reactivity and interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 421.31 g/mol.
The biological activity of (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in disease pathways. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes that are critical for cancer cell proliferation or bacterial growth.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways related to cell survival and apoptosis.
Biological Activity Overview
Research has indicated that benzothiazole derivatives possess significant biological activities. The following table summarizes key findings related to the biological activity of (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide:
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Properties :
- Structure-Activity Relationship (SAR) :
類似化合物との比較
Structural Comparison with Benzo[d]thiazole Derivatives
The target compound’s benzothiazole scaffold is shared with several analogs, but its substituents and functional groups confer distinct properties:
Table 1. Key Structural Differences Among Benzo[d]thiazole Derivatives
Key Observations:
- Bromo vs.
- Methoxyethyl vs.
- Furan Carboxamide vs. Quinolinium/Acetamide Groups: The furan ring’s planar structure and hydrogen-bonding capacity differ from quinolinium iodides (charged species) or phenylacetamides (hydrophobic) .
Functional Group Analysis and Physicochemical Impact
6-Bromo Substituent
- Reactivity: Bromine at position 6 may facilitate nucleophilic substitution (e.g., with amines, as in ), enabling further derivatization .
- Lipophilicity: Increases logP compared to polar groups (e.g., carbamoyl in ) but remains less hydrophobic than trifluoromethyl () .
3-(2-Methoxyethyl) Chain
- Solubility: The ether oxygen and short alkyl chain improve aqueous solubility relative to purely aromatic (e.g., styryl in I8) or long alkyl chains (e.g., piperidinylpropyl in I10) .
Furan-2-Carboxamide
- Binding Interactions: The furan oxygen can act as a hydrogen-bond acceptor, while the carboxamide provides NH donors, contrasting with the charged quinolinium iodides in .
Q & A
Basic Research Question
- In vitro cytotoxicity assays: MTT or SRB protocols against cell lines (e.g., MCF-7, HeLa), with IC₅₀ values compared to cisplatin .
- Target engagement studies: Fluorescence polarization assays to measure inhibition of kinases (e.g., EGFR, VEGFR2) .
- Apoptosis assays: Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
Dose-response curves and selectivity indices (e.g., normal cell lines like HEK-293) are critical for validating therapeutic potential .
How can conflicting bioactivity data between similar benzo[d]thiazole derivatives be resolved?
Advanced Research Question
Contradictions often arise from:
- Substituent effects: The bromine atom at position 6 enhances electrophilicity, but the 2-methoxyethyl group may reduce membrane permeability compared to methyl or allyl analogs .
- Assay variability: Standardize protocols (e.g., ATP levels in viability assays) and validate with orthogonal methods (e.g., Western blot for caspase-3 cleavage alongside apoptosis assays) .
- Metabolic stability: Compare hepatic microsome half-lives (e.g., human vs. murine) to explain species-specific discrepancies .
What strategies improve the compound’s solubility for in vivo studies?
Advanced Research Question
- Prodrug design: Introduce ionizable groups (e.g., phosphate esters) at the furan-carboxamide moiety .
- Nanoparticle formulation: Encapsulate in PEGylated liposomes or PLGA nanoparticles to enhance aqueous dispersion .
- Co-solvent systems: Use DMSO/PBS (≤10% v/v) or cyclodextrin complexes for intravenous administration .
Monitor stability via HPLC-UV to detect degradation products under physiological conditions .
How is the structure-activity relationship (SAR) evaluated for this compound?
Advanced Research Question
- Analog synthesis: Replace bromine with Cl, F, or I to assess halogen-dependent activity .
- Functional group modifications: Compare 2-methoxyethyl vs. allyl or ethyl substituents on the thiazole nitrogen .
- Pharmacophore mapping: Overlay molecular docking poses (e.g., AutoDock Vina) with co-crystallized kinase inhibitors to identify critical H-bonding and hydrophobic interactions .
SAR studies reveal that the Z-configuration and bromine atom are essential for sub-µM IC₅₀ values in kinase inhibition .
What analytical techniques quantify the compound in biological matrices?
Basic Research Question
- LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization (m/z 463.2 → 345.1 for quantification).
- Sample preparation: Protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup .
- Validation parameters: Linearity (1–1000 ng/mL), inter-day precision (<15% RSD), and recovery (>85%) per FDA guidelines .
How does the compound interact with cytochrome P450 enzymes?
Advanced Research Question
- CYP inhibition assays: Incubate with recombinant CYP3A4/2D6 and measure residual activity via luminescent substrates .
- Metabolite profiling: Identify hydroxylated or demethylated products using HRMS (Q-TOF) and compare with synthetic standards .
- Docking studies: Predict binding to CYP active sites via Glide SP scoring (Schrödinger Suite) .
What computational tools predict its physicochemical properties?
Basic Research Question
- LogP calculation: Use ChemAxon or ACD/Labs to estimate lipophilicity (experimental LogP ~3.2) .
- pKa prediction: The furan-carboxamide moiety has a predicted pKa of ~4.5 (basic), influencing solubility .
- Molecular dynamics (MD): Simulate membrane permeability in GROMACS with a DPPC lipid bilayer .
How is photostability assessed for applications in optoelectronic materials?
Advanced Research Question
- UV-Vis spectroscopy: Monitor λmax shifts under 365 nm LED irradiation (10 mW/cm²) for 24 hours .
- Mass balance analysis: Quantify degradation products (e.g., debrominated analogs) via LC-HRMS .
- DFT calculations: Compare HOMO-LUMO gaps of the parent compound and degradation products to identify reactive sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
